Half-Life vs. Unconjugated SN-38
Tenifatecan administration results in a significantly extended terminal elimination half-life (t1/2) for the active metabolite SN-38 compared to historical data for directly administered SN-38. In a Phase 1 clinical trial, the mean t1/2 of SN-38 following Tenifatecan infusion at doses of 20-30 mg/m² ranged from 131 to 199 hours. This is approximately 19- to 28-fold longer than the reported terminal half-life of unconjugated SN-38 (approximately 7 hours) in preclinical models [1][2].
19- to 28-fold longer
| Evidence Dimension | Terminal elimination half-life (t1/2) of SN-38 |
|---|---|
| Target Compound Data | 131-199 hours (at 20-30 mg/m² dose levels) |
| Comparator Or Baseline | Unconjugated SN-38: ~7 hours |
| Quantified Difference | 19- to 28-fold longer half-life |
| Conditions | Phase 1 trial in patients with advanced solid tumors vs. preclinical rat study of IV SN-38 |
Why This Matters
A prolonged half-life enables less frequent dosing schedules, potentially improving patient convenience and maintaining sustained therapeutic drug levels.
- [1] Marier JF, et al. Pharmacokinetics of SN2310, an injectable emulsion that incorporates a new derivative of SN-38 in patients with advanced solid tumors. J Pharm Sci. 2011 Oct;100(10):4536-45. View Source
- [2] Pharmacokinetics of SN-38 ((+)-(4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)-indolizino(1,2-b)quinoline-3,14(4H,12H)-dione), an Active Metabolite of Irinotecan, after a Single Intravenous Dosing of 14C-SN-38 to Rats. CiNii Research. View Source
